N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-isopropylphenoxy)acetamide
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Overview
Description
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-isopropylphenoxy)acetamide is a synthetic organic compound characterized by the presence of a thiophene ring, a hydroxyethyl group, and an isopropylphenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-isopropylphenoxy)acetamide typically involves a multi-step process:
Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of thiophene-2-carbaldehyde with ethylene glycol in the presence of an acid catalyst to form 2-(thiophen-2-yl)ethanol.
Acylation Reaction: The 2-(thiophen-2-yl)ethanol is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(thiophen-2-yl)ethyl chloroacetate.
Substitution Reaction: The final step involves the reaction of 2-(thiophen-2-yl)ethyl chloroacetate with 4-isopropylphenol in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-isopropylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyethyl group.
Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Formation of N-(2-oxo-2-(thiophen-2-yl)ethyl)-2-(4-isopropylphenoxy)acetamide.
Reduction: Reformation of this compound.
Substitution: Formation of various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-isopropylphenoxy)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction: It may affect signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-isopropylphenoxy)acetamide can be compared with other similar compounds, such as:
N-(2-hydroxyethyl)-2-(4-isopropylphenoxy)acetamide: Lacks the thiophene ring, which may affect its biological activity.
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxyacetamide: Lacks the isopropyl group, which may influence its chemical properties.
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-methylphenoxy)acetamide: Contains a methyl group instead of an isopropyl group, which may alter its reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-12(2)13-5-7-14(8-6-13)21-11-17(20)18-10-15(19)16-4-3-9-22-16/h3-9,12,15,19H,10-11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYGETNHKYEVBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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